molecular formula C11H10N2O2 B2681328 2-Methoxy-4-pyrazol-1-ylbenzaldehyde CAS No. 1780916-70-2

2-Methoxy-4-pyrazol-1-ylbenzaldehyde

Cat. No.: B2681328
CAS No.: 1780916-70-2
M. Wt: 202.213
InChI Key: JOSLWMHZVILTFG-UHFFFAOYSA-N
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Description

2-Methoxy-4-pyrazol-1-ylbenzaldehyde is a research chemical with the molecular formula C11H10N2O . It appears as a yellow solid .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, often involves various strategies like multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . One-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane has been reported to yield 2-(1H-Pyrazol-4-yl)-1H-benzimidazoles .

Scientific Research Applications

Synthetic Applications and Methodology

  • Novel Compound Synthesis : The synthesis of complex molecules, such as (E)-4-{4-[2-(2,4-Dinitro­phen­oxy)eth­oxy]-3-methoxy­benzyl­ideneamino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, has been reported, demonstrating the role of methoxybenzaldehyde derivatives in constructing molecules with potential biological activity. This synthesis showcases the versatility of these compounds in organic synthesis, providing insights into the structural influence on molecular packing and interactions (Chun-Hua Diao & Zuo‐Liang Jing, 2006).

  • Mechanistic Insights : Extensive kinetic studies have been performed on reactions involving 4-methoxybenzaldehyde, showcasing the impact of catalysts like fructose in promoting reactions towards the synthesis of tetrahydrobenzo[b]pyrans. These studies offer valuable information on reaction kinetics, mechanism, and the role of solvent and temperature, contributing to the understanding of catalyzed synthetic processes (Younes Ghalandarzehi, S. Habibi‐Khorassani, & M. Shahraki, 2016).

Bioactive Compound Development

  • Antioxidant and Cytotoxic Activities : Research into lignin-derived 2H,4H-dihydro-pyrano[2,3-c]pyrazoles and 1H,4H-dihydro-pyrano[2,3-c]pyrazoles synthesized with aromatic aldehydes has shown significant antioxidant activity and low cytotoxicity. These findings suggest the potential of methoxybenzaldehyde derivatives in developing agents for managing free radical-related diseases or as food additives, highlighting their relevance in medicinal chemistry and food science (Xiao-hui Yang et al., 2014).

Molecular Synthesis and Catalysis

  • Efficient Synthesis Techniques : The synthesis of biologically active H-pyrazolo[5,1-a]isoquinolines via multicomponent reactions shows the utility of methoxybenzaldehyde derivatives in constructing complex molecules. This process highlights the functional group tolerance, efficiency, and selectivity of these reactions under mild conditions, indicating their usefulness in the synthesis of compounds with potential pharmacological activities (Zhiyuan Chen & Jie Wu, 2010).

Future Directions

The future directions for research on 2-Methoxy-4-pyrazol-1-ylbenzaldehyde could involve the development of synthetic approaches to new pyrazole–benzimidazole conjugates . Additionally, the synthesis of biologically important nitrogen heterocycles under mild conditions with the use of inexpensive reagents remains a challenging problem .

Properties

IUPAC Name

2-methoxy-4-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-7-10(4-3-9(11)8-14)13-6-2-5-12-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSLWMHZVILTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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